molecular formula C21H17FN2O3S B2877544 3-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326942-35-1

3-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2877544
CAS No.: 1326942-35-1
M. Wt: 396.44
InChI Key: UZTKYPBEVJHVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a potent and selective phosphodiesterase 5 (PDE5) inhibitor developed for research applications. Its primary mechanism of action involves elevating intracellular cyclic guanosine monophosphate (cGMP) levels by preventing its hydrolysis by PDE5, a key enzyme in the nitric oxide (NO)/cGMP signaling pathway [https://www.ncbi.nlm.nih.gov/books/NBK557453/]. This action makes it a valuable pharmacological tool for investigating conditions where this pathway is implicated. Research with this compound is primarily focused on exploring vascular physiology, with potential applications in studying pulmonary arterial hypertension and erectile dysfunction models [https://www.nature.com/articles/s41536-021-00142-2]. Beyond cardiovascular research, the neuroprotective effects of PDE5 inhibition are a significant area of investigation. Studies suggest that elevated cGMP can modulate synaptic plasticity and improve cognitive function, positioning this compound as a candidate for probing neurodegenerative pathways in models of Alzheimer's disease and other cognitive disorders [https://www.sciencedirect.com/science/article/abs/pii/S0028390821001793]. Its research utility is further extended to the field of oncology, where PDE5 inhibitors have been shown to potentially sensitize certain tumor cells to chemotherapeutic agents and modulate the tumor microenvironment [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6111372/]. This reagent is intended for in vitro and in vivo studies aiming to elucidate the complex biological roles of the cGMP pathway.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c1-2-27-16-9-7-15(8-10-16)24-20(25)19-18(11-12-28-19)23(21(24)26)13-14-5-3-4-6-17(14)22/h3-12,18-19H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDFFBIKJLPTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Substituents (Position) Molecular Weight Key Functional Groups
3-(4-Ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 4-Ethoxyphenyl (C3), 2-Fluorobenzyl (N1) Not provided Ethoxy, Fluorobenzyl
3-(4-Fluoro-2-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 4-Fluoro-2-methylphenyl (C3) Not provided Fluoro, Methyl
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine (C4) Not provided Pyrazole, Pyrimidine
3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidin-4-one 4-Methoxyphenoxy (C2), Isopropyl (N3) Not provided Methoxy, Benzofuran

Key Observations :

  • Substituent Effects: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to the 4-fluoro-2-methylphenyl group in or the methoxyphenoxy group in . This may enhance bioavailability but reduce aqueous solubility.
  • Fluorine Impact: The 2-fluorobenzyl group in the target compound contrasts with non-fluorinated analogs (e.g., ).
  • Heterocyclic Fusion: Derivatives like the pyrazolo[3,4-d]pyrimidine hybrid exhibit expanded π-conjugation, which may alter electronic properties and biological target specificity compared to the simpler thienopyrimidine core.
Physical and Spectral Properties
  • The ethoxyphenyl group may lower Rf compared to chlorophenyl analogs.
  • IR Spectroscopy : Key peaks for the target compound would include C=O stretches (~1,680 cm⁻¹, pyrimidine-dione), C-O (1,217 cm⁻¹, ethoxy), and C-F (1,100–1,300 cm⁻¹), aligning with data from .

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